

Application Notes and Protocols for the Synthesis of 2-(5-Isoxazolyl)phenol

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Compound of Interest

Compound Name: 2-(5-Isoxazolyl)phenol

Cat. No.: B1296880

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Abstract

This document provides a detailed, step-by-step protocol for the synthesis of **2-(5-Isoxazolyl)phenol**, a valuable heterocyclic intermediate in medicinal chemistry and materials science. The synthetic strategy is a two-step process commencing with the Claisen-Schmidt condensation of 2-hydroxyacetophenone and an appropriate aldehyde to yield a 2'-hydroxychalcone intermediate. This is followed by the cyclization of the chalcone with hydroxylamine hydrochloride in an alkaline medium to form the final isoxazole product. This protocol is designed to be a reliable guide for researchers, offering specific quantities, reaction conditions, and purification methods.

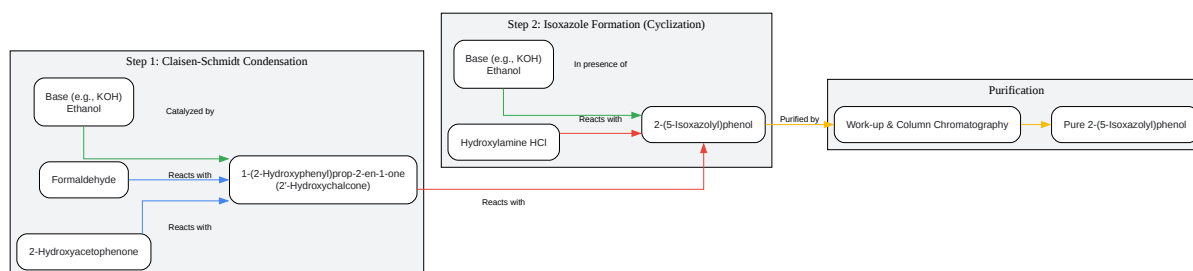
Introduction

Isoxazole derivatives are a prominent class of five-membered heterocyclic compounds that have garnered significant attention in the pharmaceutical industry due to their diverse biological activities. The **2-(5-Isoxazolyl)phenol** scaffold, in particular, serves as a key building block in the synthesis of a wide range of biologically active molecules, with applications as anti-inflammatory, antimicrobial, and anticonvulsant agents.[1] Its utility also extends to the development of agrochemicals and advanced materials.[2] The synthesis protocol detailed herein follows a robust and widely utilized pathway, making it accessible for both academic and industrial research settings.

Data Presentation

Parameter	Value	Reference
Product Name	2-(5-Isoxazolyl)phenol	
Synonyms	5-(2-Hydroxyphenyl)isoxazole	[2]
CAS Number	61348-47-8	[2][3]
Molecular Formula	C ₉ H ₇ NO ₂	[2][3]
Molecular Weight	161.16 g/mol	[2][3]
Appearance	Pale yellow crystals	[2]
Melting Point	182-188 °C	[2]
Purity	≥ 98% (HPLC)	[2]
Storage	Store at 0-8°C	[2]

Experimental Workflow



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Caption: Synthetic workflow for **2-(5-Isoxazolyl)phenol**.

Experimental Protocols

This synthesis is performed in two main stages: the preparation of the chalcone intermediate and its subsequent cyclization to the isoxazole.

Step 1: Synthesis of 1-(2-Hydroxyphenyl)prop-2-en-1-one (2'-Hydroxychalcone)

This procedure is adapted from the general principles of the Claisen-Schmidt condensation.^[4]
^[5]

Materials:

- 2-Hydroxyacetophenone (10 mmol, 1.36 g)

- Formaldehyde (37% in water, 12 mmol, 1.0 mL)
- Potassium hydroxide (KOH)
- Ethanol
- Deionized water
- Hydrochloric acid (HCl), dilute
- Round-bottom flask (100 mL)
- Magnetic stirrer and stir bar
- Ice bath

Procedure:

- In a 100 mL round-bottom flask, dissolve 2-hydroxyacetophenone (10 mmol) in ethanol (20 mL).
- Prepare a 10% solution of potassium hydroxide in ethanol.
- Cool the flask containing the 2-hydroxyacetophenone solution in an ice bath.
- Slowly add the ethanolic KOH solution (10 mL) to the flask with continuous stirring.
- To this cooled and stirred mixture, add formaldehyde solution (12 mmol) dropwise.
- Allow the reaction mixture to stir at room temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- After completion, pour the reaction mixture into a beaker containing crushed ice and acidify with dilute HCl to precipitate the product.
- Filter the resulting solid, wash with cold water, and dry under vacuum. The crude 1-(2-hydroxyphenyl)prop-2-en-1-one can be used in the next step without further purification, or it can be recrystallized from ethanol if a higher purity is desired.

Step 2: Synthesis of 2-(5-Isoxazoly)phenol

This protocol is based on a general procedure for the cyclization of chalcones to form isoxazoles.

Materials:

- 1-(2-Hydroxyphenyl)prop-2-en-1-one (crude product from Step 1, approx. 10 mmol)
- Hydroxylamine hydrochloride (15 mmol, 1.04 g)
- Potassium hydroxide (40% aqueous solution)
- Ethanol
- Diethyl ether
- Round-bottom flask (100 mL) with reflux condenser
- Magnetic stirrer and stir bar
- Heating mantle
- Separatory funnel
- Rotary evaporator
- Silica gel for column chromatography
- Eluent (e.g., n-hexane and ethyl acetate mixture)

Procedure:

- In a 100 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine the crude 1-(2-hydroxyphenyl)prop-2-en-1-one (10 mmol), hydroxylamine hydrochloride (15 mmol), and ethanol (30 mL).
- To this mixture, add 5 mL of 40% aqueous potassium hydroxide solution.

- Heat the reaction mixture to reflux and maintain for 12 hours. Monitor the reaction progress using TLC.
- After the reaction is complete, cool the mixture to room temperature and then pour it into a beaker containing crushed ice.
- Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 30 mL).
- Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.
- Filter off the drying agent and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
- Purify the crude product by column chromatography on silica gel using a gradient of n-hexane and ethyl acetate as the eluent to afford pure **2-(5-isoxazoly)phenol**.
- Characterize the final product by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) and determine its melting point.

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References

- 1. Characterization, molecular modeling and pharmacology of some 2'-hydroxychalcone derivatives as SARS-CoV-2 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. 2-(5-Isoxazoly)phenol | C₉H₇NO₂ | CID 578506 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]
- 5. praxilabs.com [praxilabs.com]
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